molecular formula C8H10N2S B13184682 4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine

4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine

Cat. No.: B13184682
M. Wt: 166.25 g/mol
InChI Key: HYKZHSMZRWECAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that contains both a thiazole ring and a tetrahydropyridine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the tetrahydropyridine ring is a six-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with an α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituents used.

Scientific Research Applications

4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

4-(1,3-Thiazol-4-yl)-1,2,3,6-tetrahydropyridine can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse biological activities.

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

4-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h1,5-6,9H,2-4H2

InChI Key

HYKZHSMZRWECAO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CSC=N2

Origin of Product

United States

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